molecular formula C18H18ClF3N4O2 B2909324 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226442-83-6

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2909324
CAS No.: 1226442-83-6
M. Wt: 414.81
InChI Key: OGPLBOFDHDPRFO-UHFFFAOYSA-N
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Description

This compound features a 4-chloro-3-(trifluoromethyl)phenyl group linked via an acetamide bridge to a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxy moiety. The trifluoromethyl and chloro substituents enhance lipophilicity and electronic stabilization, while the pyrrolidine ring on the pyrimidine core introduces conformational flexibility.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-11-8-16(25-17(23-11)26-6-2-3-7-26)28-10-15(27)24-12-4-5-14(19)13(9-12)18(20,21)22/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPLBOFDHDPRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20ClF3N4O3\text{C}_{18}\text{H}_{20}\text{ClF}_3\text{N}_4\text{O}_3

This compound features a trifluoromethyl group, a chlorophenyl moiety, and a pyrimidine derivative, which contribute to its biological properties.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). NAEs play crucial roles in regulating various physiological processes including pain modulation and inflammation .

Table 1: Inhibitory Potency of NAPE-PLD

CompoundIC50 (µM)Reference
This compound0.072
LEI-401 (control)0.072

The compound's IC50 value indicates a potent inhibition, suggesting its potential utility in therapeutic contexts where modulation of NAEs is beneficial.

Anti-inflammatory Potential

In addition to its enzyme inhibition properties, the compound has demonstrated anti-inflammatory effects. Research into similar compounds has shown that modifications in the structure can lead to enhanced anti-inflammatory activity, indicating that derivatives of this compound could be further optimized for such effects .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound helps in predicting its biological activity and guiding future modifications. The presence of the pyrrolidine ring and pyrimidine scaffold are critical for maintaining potency against NAPE-PLD. Variations in substituents on these rings can significantly alter the inhibitory effects.

Table 2: Summary of Key Structural Features

FeatureImportance
Trifluoromethyl GroupEnhances lipophilicity and binding affinity
Pyrrolidine RingEssential for enzyme interaction
Chlorophenyl MoietyContributes to overall stability and activity

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models. For instance, compounds with structural similarities have been evaluated for their impact on pain relief and inflammation reduction in animal models. These studies suggest that modifications leading to increased selectivity for NAPE-PLD could yield significant therapeutic benefits .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to structurally related acetamide-pyrimidine derivatives (Table 1). Key differences lie in substituents on the phenyl ring, heterocyclic amines on the pyrimidine, and molecular weights.

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituents Pyrimidine Substituents Molecular Formula Molecular Weight Reference
Target Compound 4-Cl, 3-CF3 6-Me, 2-pyrrolidin-1-yl C19H18ClF3N4O2* ~434.8* N/A
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 3-F, 4-Me 6-Me, 4-methylpiperidin-1-yl C20H25FN4O2 372.4
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide 3-Cl, 2-Me 6-Me, 4-phenylpiperazin-1-yl C24H26ClN5O2 451.9
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Cl (thienopyrimidine core) 2-(trifluoromethyl)phenyl C22H16ClF3N3O2S2 526.0

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF3) vs. Methyl (Me): The CF3 group in the target compound increases lipophilicity and metabolic stability compared to the methyl group in . This may enhance membrane permeability but reduce aqueous solubility.
  • Chloro (Cl) vs. Fluoro (F): The chloro substituent (electron-withdrawing) in the target compound and may improve binding to hydrophobic pockets in proteins compared to the fluoro group in .

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